N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a thiazolo[4,5-b]pyridine moiety with a pyrrolidine-3-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with thiazole or thiazolidine derivatives, which are then subjected to pyridine annulation to form the thiazolo[4,5-b]pyridine core . The reaction conditions often include the use of a slight excess of sodium acetate (AcONa) and a catalytic amount of N-methylmorpholine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, potentially serving as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as:
- 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
Uniqueness
What sets N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide apart is its specific combination of functional groups and the resulting pharmacological profile. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-11-8-12(2)20-17-16(11)26-19(21-17)22-18(25)13-9-15(24)23(10-13)14-6-4-3-5-7-14/h3-8,13H,9-10H2,1-2H3,(H,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDXIEMSRUWIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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